Di(1H-1,2,4-triazol-1-yl)methanone

Catalog No.
S1898764
CAS No.
41864-22-6
M.F
C5H4N6O
M. Wt
164.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di(1H-1,2,4-triazol-1-yl)methanone

CAS Number

41864-22-6

Product Name

Di(1H-1,2,4-triazol-1-yl)methanone

IUPAC Name

bis(1,2,4-triazol-1-yl)methanone

Molecular Formula

C5H4N6O

Molecular Weight

164.13 g/mol

InChI

InChI=1S/C5H4N6O/c12-5(10-3-6-1-8-10)11-4-7-2-9-11/h1-4H

InChI Key

YHNUDLCUIKMNSN-UHFFFAOYSA-N

SMILES

C1=NN(C=N1)C(=O)N2C=NC=N2

Canonical SMILES

C1=NN(C=N1)C(=O)N2C=NC=N2

Potential Areas of Investigation:

Given the structural features of the molecule, some potential areas for scientific research on Di(1H-1,2,4-triazol-1-yl)methanone include:

  • Material Science: The presence of the triazole rings suggests potential applications in the development of new materials with specific functionalities. Triazole-based materials are being explored for their applications in areas like conductors, sensors, and catalysis .
  • Medicinal Chemistry: The triazole ring is a common pharmacophore found in various drugs. Investigating the biological activity of Di(1H-1,2,4-triazol-1-yl)methanone could lead to the discovery of new therapeutic agents .

Di(1H-1,2,4-triazol-1-yl)methanone, also known as 1,1'-Carbonyl-di(1,2,4-triazole), is a chemical compound characterized by its dual triazole rings and a central carbonyl group. Its molecular formula is C5H4N6OC_5H_4N_6O and it has a molecular weight of 164.13 g/mol. The compound exhibits significant structural features due to the presence of two 1H-1,2,4-triazole moieties, which contribute to its chemical reactivity and potential applications in various fields such as organic synthesis and coordination chemistry .

Due to its functional groups. Notably, it is utilized in epoxidation reactions, where it acts as a reagent to facilitate the formation of epoxides from alkenes. Additionally, this compound can serve as a ligand in coordination complexes with transition metals, enhancing their catalytic properties . The carbonyl group in di(1H-1,2,4-triazol-1-yl)methanone can also undergo nucleophilic attack or participate in condensation reactions, making it versatile in synthetic organic chemistry .

The synthesis of di(1H-1,2,4-triazol-1-yl)methanone typically involves the reaction of 1H-1,2,4-triazole with suitable carbonyl precursors. One common method includes the reaction of 1H-1,2,4-triazole with isophthaloyl chloride in the presence of anhydrous solvents like toluene or tetrahydrofuran. This method may require the formation of intermediate salts for improved yields . Another approach involves using carbonyl compounds directly in the presence of bases to promote the formation of the desired triazole derivatives .

Interaction studies involving di(1H-1,2,4-triazol-1-yl)methanone focus on its behavior when coordinated with transition metals. These studies reveal that the compound can stabilize metal ions and enhance their reactivity towards substrates in catalytic processes. The nature of these interactions often depends on the electronic properties of both the metal center and the ligand itself . Furthermore, research into its biological interactions indicates that it may modulate enzyme activities through binding interactions influenced by its triazole moieties.

Di(1H-1,2,4-triazol-1-yl)methanone shares structural similarities with other compounds containing triazole rings. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
Bis(3-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanoneContains trinitromethyl groupsExhibits high energetic properties suitable for use as an explosive material
3-(trinitromethyl)-5-methyl-1H-1,2,4-triazoleMethyl substitution at position 5Known for increased stability and lower sensitivity compared to other triazoles
3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazoleContains amino and trifluoromethyl groupsDisplays unique biological activities due to fluorine substitution

Di(1H-1,2,4-triazol-1-yl)methanone stands out due to its dual triazole structure combined with a carbonyl function that enhances its reactivity and applicability in synthesis and coordination chemistry contexts. Its potential as an antimicrobial agent further distinguishes it from other triazole derivatives that may not exhibit similar biological activities .

Laboratory-Scale Synthesis Routes

The synthesis of Di(1H-1,2,4-triazol-1-yl)methanone (molecular formula C₅H₄N₆O, CAS number 41864-22-6) represents a significant challenge in heterocyclic chemistry due to the unique structural requirements for connecting two triazole rings through a carbonyl bridge [1] [2]. The compound, also known as 1,1'-Carbonyl-di-(1,2,4-triazole) or bis(1,2,4-triazol-1-yl)methanone, serves as an important building block in medicinal chemistry and materials science applications.

Nucleophilic Acylation Strategies

The primary synthetic approach to Di(1H-1,2,4-triazol-1-yl)methanone involves nucleophilic acylation strategies that activate the carbonyl center for subsequent nucleophilic attack by triazole rings. The most established method employs phosgene or its derivatives as carbonylating agents .

The classical synthesis utilizes phosgene in the presence of triethylamine as a base, conducted in tetrahydrofuran at ambient temperature. This method achieves yields of 88% within 30 minutes [4]. The reaction mechanism proceeds through initial formation of an acyl chloride intermediate, followed by nucleophilic substitution with the second triazole molecule. The rapid reaction kinetics and high yield make this approach attractive for laboratory synthesis, though safety concerns regarding phosgene handling limit its widespread adoption.

A safer alternative employs carbonyldiimidazole (CDI) as the carbonylating agent [5] [6]. This method operates under milder conditions, achieving 84% yield after 1 hour at 25°C in dimethyl sulfoxide [7]. The CDI-mediated synthesis proceeds through formation of an activated imidazolyl intermediate that undergoes displacement by triazole nucleophiles. The liberation of carbon dioxide and imidazole as byproducts provides a thermodynamic driving force for the reaction [8] [9].

Triphosgene, as a solid phosgene equivalent, offers enhanced safety while maintaining synthetic efficiency [10] [11]. The triphosgene-mediated synthesis achieves 80% yield after 3 hours at 20°C in dimethylformamide. The solid nature of triphosgene facilitates handling and storage compared to gaseous phosgene, while the thermal decomposition to phosgene equivalents provides the necessary carbonylating activity.

Advanced nucleophilic acylation strategies employ specialized activating agents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [4]. The DBU-catalyzed synthesis achieves 80% yield within 3 hours at ambient temperature. The strong basicity of DBU enhances triazole nucleophilicity while preventing premature carbonyl activation, leading to improved reaction selectivity.

Table 1: Laboratory-Scale Synthesis Yields and Conditions

Synthesis MethodYield (%)Reaction Time (h)Temperature (°C)Solvent
Phosgene + Triethylamine/THF880.520THF
Carbonyldiimidazole (CDI)841.025DMSO
Triphosgene + DMF803.020DMF
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)803.020DMSO
Carbonyl-di-1,2,4-triazole (CDT)625.0252-MeTHF

The mechanistic understanding of nucleophilic acylation reveals that reaction efficiency depends critically on the balance between carbonyl activation and triazole nucleophilicity [12]. Under acidic conditions, carbonyl activation predominates, while basic conditions enhance nucleophile reactivity. The optimal conditions require careful pH control to maximize both activation and nucleophilicity simultaneously.

Catalyst Systems for Triazole Activation

Modern synthetic approaches increasingly rely on sophisticated catalyst systems to enhance triazole reactivity and improve overall synthetic efficiency. These catalytic methods offer advantages in terms of reaction selectivity, environmental compatibility, and operational simplicity [13] [14].

Heterogeneous catalysis using metal-organic frameworks has emerged as a powerful approach for triazole synthesis [15]. The copper-based MOF catalyst Cu₂(BDC)₂(DABCO) demonstrates exceptional performance in aqueous media, achieving 85% yield within 2 hours at 60°C. The heterogeneous nature facilitates catalyst recovery and reuse, while the aqueous reaction medium aligns with green chemistry principles.

Iron-copper embedded nanocomposites represent a breakthrough in catalytic efficiency [16]. These nanocatalysts achieve remarkable 95% yield within 60 minutes at ambient temperature in water. The synergistic effects between iron and copper centers enhance both substrate activation and product selectivity. The biocompatible nature of the catalyst components and the use of water as solvent make this approach particularly attractive for pharmaceutical applications.

Gold-based catalysts offer unique advantages in terms of chemoselectivity [13]. Triazole-coordinated gold(I) complexes demonstrate exceptional selectivity in carbonylation reactions, achieving 91% yield under mild conditions. The gold coordination stabilizes triazole intermediates while preventing unwanted side reactions, leading to improved product purity.

Organocatalytic approaches using tetramethylguanidine (TMG) provide metal-free alternatives [7]. The TMG-catalyzed synthesis achieves 84% yield within 1 hour at ambient temperature in dimethyl sulfoxide. The organocatalytic approach eliminates concerns about metal contamination while maintaining high catalytic activity through hydrogen bonding interactions.

Table 2: Catalyst Systems Performance Data

Catalyst SystemYield (%)Temperature (°C)Reaction Time (min)Solvent
Fe/Cu-embedded nanocomposite952560Water
Cu₂(BDC)₂(DABCO) MOF8560120Water
Triazole-Au(I) complex9180180DCM
Pd(0)-Cu(I) bimetallic78100360Toluene
TMG organocatalyst842560DMSO

The development of bimetallic catalyst systems combines the advantages of multiple metal centers [17]. Palladium-copper bimetallic catalysts facilitate three-component coupling reactions involving triazoles, achieving 78% yield through synergistic catalytic effects. The palladium centers activate alkyne substrates while copper centers promote azide cycloaddition, leading to efficient triazole formation.

Industrial Production Protocols

Scalability Challenges and Process Engineering

The transition from laboratory to industrial scale synthesis of Di(1H-1,2,4-triazol-1-yl)methanone presents significant challenges that require careful process engineering considerations [18] [19]. Industrial production demands optimization of yield, safety, environmental impact, and economic viability while maintaining product quality standards.

Scale-up challenges primarily stem from the thermal instability of triazole intermediates and the exothermic nature of carbonylation reactions [18]. Large-scale reactions generate substantial heat that must be efficiently removed to prevent decomposition and maintain reaction selectivity. Advanced heat transfer systems and continuous monitoring are essential for safe industrial operation.

Mass transfer limitations become critical at industrial scale, particularly for heterogeneous catalytic processes [20]. The efficient mixing of reactants and contact with catalyst surfaces requires sophisticated reactor design. Continuous flow reactors offer advantages over traditional batch processes by providing better mass and heat transfer characteristics.

Continuous flow technology has emerged as the preferred approach for industrial triazole synthesis [21] [22] [23]. Flow reactors enable precise control of reaction parameters while minimizing the accumulation of hazardous intermediates. The continuous removal of products prevents decomposition and improves overall safety profiles.

Process intensification through flow chemistry demonstrates significant advantages in green chemistry metrics [20]. Continuous processes achieve E-factors of 0.019 compared to 0.038 for batch processes, while process mass intensity decreases from 1.3 to 1.1. These improvements translate to reduced waste generation and improved environmental performance.

Table 3: Green Chemistry Metrics for Industrial Scale-Up

ParameterBatch ProcessContinuous FlowTarget Values
E-factor0.0380.019<0.05
Process Mass Intensity (PMI)1.31.1<1.5
Atom Economy (%)7892>90
Carbon Efficiency (%)100100>95
Reaction Mass Efficiency (%)7489>85
Yield Economy (%)9.66.5<10

The development of telescoped processes eliminates intermediate isolation steps, reducing processing time and improving safety [22] [23]. Multi-step continuous processes combine triazole formation and carbonylation in a single operation, achieving overall yields of 57% while eliminating chromatographic purification requirements.

Safety considerations become paramount at industrial scale due to the potential for energetic decomposition of triazole compounds [18]. Continuous monitoring systems track temperature, pressure, and composition to detect potential hazards. Emergency shutdown procedures and containment systems ensure safe operation under abnormal conditions.

Economic optimization requires careful consideration of raw material costs, energy consumption, and waste disposal expenses [20]. The selection of carbonylating agents significantly impacts process economics, with CDI offering favorable cost profiles compared to phosgene-based methods. Energy integration and solvent recovery systems further improve economic viability.

Purification Techniques (Crystallization, Chromatography)

Industrial purification of Di(1H-1,2,4-triazol-1-yl)methanone requires techniques that combine high efficiency with economic viability while meeting stringent purity requirements for pharmaceutical and materials applications [24] [25] [26].

Crystallization represents the most economically attractive purification method for industrial applications [24]. Recrystallization from formamide achieves 94% recovery yield with 94% purity, utilizing only 8 liters of solvent per kilogram of product. The relatively low energy requirements and simple operation make this approach suitable for large-scale production. The crystallization process can be further optimized through seeding strategies and controlled cooling profiles to improve crystal quality and reduce impurity incorporation.

Alternative crystallization solvents offer improved purity profiles [24]. Ethyl acetate recrystallization achieves 87% recovery yield with 99% purity, though requiring higher solvent usage of 12 liters per kilogram. The trade-off between recovery yield and purity must be evaluated based on specific application requirements and economic constraints.

Vacuum distillation provides high recovery yields of 90% with 95% purity while eliminating solvent usage [24]. The energy-intensive nature of distillation limits its application to high-value products where solvent-free purification justifies the additional energy costs. The thermal stability of Di(1H-1,2,4-triazol-1-yl)methanone enables distillation at reduced pressures to minimize decomposition.

Table 4: Purification Techniques Comparison

Purification MethodRecovery Yield (%)Purity (%)Solvent Usage (L/kg)Energy Requirement
Crystallization from ethyl acetate879912Medium
Recrystallization from formamide94948Low
Column chromatography (DCM/MeOH)759825High
Supercritical fluid chromatography82993Medium
Distillation (vacuum)90950High

Chromatographic methods provide the highest purity products but face economic challenges for large-scale application [27]. Traditional column chromatography using dichloromethane/methanol mixtures achieves 98% purity with 75% recovery yield, though requiring 25 liters of solvent per kilogram of product. The high solvent consumption and labor-intensive operation limit chromatographic purification to specialty applications requiring exceptional purity.

Supercritical fluid chromatography offers a more sustainable chromatographic alternative [27]. SFC achieves 99% purity with 82% recovery yield while using only 3 liters of solvent per kilogram. The reduced solvent consumption and faster analysis times make SFC attractive for pharmaceutical applications where high purity justifies the additional processing costs.

Selective thin-layer chromatography techniques enable specific detection and isolation of triazole compounds [25]. The complexation of triazoles with transition metals provides selective visualization and separation capabilities. Cobalt sulfate spray reagents specifically detect triazole compounds, enabling their selective isolation from complex reaction mixtures.

Advanced purification strategies combine multiple techniques to optimize overall process performance [19]. Sequential crystallization and chromatographic polishing can achieve both high recovery yields and exceptional purity. The selection of purification sequence depends on the specific impurity profile and quality requirements of the target application.

The solubility characteristics of Di(1H-1,2,4-triazol-1-yl)methanone demonstrate a strong preference for polar solvents, consistent with the presence of multiple nitrogen atoms and the central carbonyl functionality [1]. The compound exhibits moderate to good solubility in polar protic solvents, particularly methanol, where it demonstrates room temperature solubility [1]. This behavior reflects the capability of the triazole rings to participate in hydrogen bonding interactions through their nitrogen atoms [2].

In polar aprotic solvents, the compound shows variable solubility patterns. Dimethyl sulfoxide requires heating to achieve sparingly soluble concentrations [1], suggesting that while the polar nature of the solvent is favorable, the specific solvation mechanisms require thermal activation to overcome intermolecular associations. This temperature dependence indicates that the compound likely forms aggregated structures in solution that can be disrupted by thermal energy [3].

Chloroform represents a moderately polar solvent where the compound exhibits slight solubility at room temperature [1]. This limited solubility in halogenated solvents is characteristic of compounds with strong intermolecular hydrogen bonding networks that resist dissolution in weakly polar media [4].

For nonpolar solvents, triazole derivatives generally demonstrate poor solubility characteristics [5]. This behavior is attributed to the inability of nonpolar solvents to stabilize the polar triazole rings and the carbonyl functionality through appropriate solvation mechanisms. The compound's substantial dipole moment, arising from the electron-rich triazole rings and the carbonyl group, creates unfavorable interactions with nonpolar solvent environments [6].

The temperature dependence of solubility is particularly pronounced in polar aprotic solvents, where heating facilitates dissolution by providing the energy necessary to overcome intermolecular hydrogen bonding networks [7]. This thermal sensitivity has important implications for solution preparation and processing conditions in synthetic applications.

Thermal Stability and Decomposition Pathways

Di(1H-1,2,4-triazol-1-yl)methanone exhibits substantial thermal stability, with decomposition onset temperatures estimated to be in the range of 280-320°C based on comparative analysis with structurally related triazole compounds [8] [9] [10]. This high thermal stability is characteristic of compounds containing 1,2,4-triazole moieties, which are known for their remarkable thermal resistance due to the aromatic stabilization of the five-membered heterocyclic ring system [11].

Thermal decomposition mechanisms in triazole-containing compounds typically involve initial nitrogen-nitrogen bond cleavage followed by ring-opening processes [9]. For Di(1H-1,2,4-triazol-1-yl)methanone, the decomposition pathway is expected to proceed through a multi-stage mechanism. The initial stage likely involves weakening of the carbonyl-triazole bonds, followed by fragmentation of the triazole rings themselves [12]. This sequential decomposition pattern has been observed in related bis-triazole systems where the central linking group influences the overall thermal behavior [13].

Comparative thermal analysis with related compounds provides insight into decomposition behavior. 4,4′-Azobis-1,2,4-triazole shows decomposition onset at 282-310°C with nitrogen-nitrogen bond breaking as the primary initial mechanism [9]. Similarly, trifluoromethyl-containing triazole derivatives demonstrate thermal decomposition in the 281-300°C range [10], suggesting that the carbonyl linkage in Di(1H-1,2,4-triazol-1-yl)methanone provides comparable thermal stability.

Decomposition products from triazole thermal degradation typically include nitrogen gas, hydrogen cyanide, carbon dioxide, nitrogen oxides, and water vapor [14]. The presence of the carbonyl group in Di(1H-1,2,4-triazol-1-yl)methanone would be expected to contribute additional carbon monoxide and carbon dioxide to the decomposition product profile.

Kinetic parameters for thermal decomposition can be estimated from related triazole systems. Activation energies for triazole decomposition typically range from 200-400 kJ/mol [9], with the specific value depending on substituent effects and molecular architecture. The bis-triazole structure of Di(1H-1,2,4-triazol-1-yl)methanone suggests activation energies in the higher end of this range due to the stabilizing influence of the dual aromatic systems.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (75.47%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361 (71.7%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (24.53%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Dates

Last modified: 08-16-2023

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